Cas no 2137739-07-0 (Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate)

Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate is a chemically stable intermediate widely used in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its key structural features include a piperidine core with an amino group at the 4-position and a 2,6-difluorophenyl substituent, enhancing its utility in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity, facilitating further functionalization. This compound is valued for its high purity, consistent performance, and compatibility with diverse reaction conditions. Its well-defined stereochemistry and robust synthetic accessibility make it a preferred choice for researchers working on drug discovery and fine chemical applications.
Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate structure
2137739-07-0 structure
Product name:Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate
CAS No:2137739-07-0
MF:C16H22F2N2O2
MW:312.354891300201
CID:6273611
PubChem ID:165457761

Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2137739-07-0
    • EN300-704886
    • tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate
    • Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate
    • Inchi: 1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-7-10(19)9-13(20)14-11(17)5-4-6-12(14)18/h4-6,10,13H,7-9,19H2,1-3H3
    • InChI Key: DEXCPAUDZOPDLA-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C1CC(CCN1C(=O)OC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 312.16493427g/mol
  • Monoisotopic Mass: 312.16493427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.6Ų

Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-704886-1.0g
tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate
2137739-07-0
1g
$0.0 2023-06-06

Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate Related Literature

Additional information on Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate

Comprehensive Overview of Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate (CAS No. 2137739-07-0)

Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate (CAS No. 2137739-07-0) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative is characterized by its unique structural features, including a tert-butyl carbamate group and a 2,6-difluorophenyl substituent, which contribute to its versatility in synthetic applications. Researchers and industry professionals are increasingly interested in this compound due to its potential role in the development of novel therapeutic agents and its utility in medicinal chemistry.

The compound's CAS number 2137739-07-0 serves as a critical identifier in regulatory and scientific databases, ensuring precise tracking and documentation. Its molecular structure, featuring a piperidine ring with an amino group at the 4-position and a difluorophenyl moiety at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules. This structural complexity aligns with current trends in drug discovery, where researchers focus on targeted therapies and small molecule inhibitors.

In recent years, the demand for Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate has surged, driven by its applications in high-throughput screening and combinatorial chemistry. The compound's ability to serve as a building block for bioactive molecules has made it a staple in laboratories focused on central nervous system (CNS) drug development. This aligns with the growing interest in neurological disorders and neurodegenerative diseases, topics frequently searched in academic and medical circles.

From a synthetic perspective, the tert-butyl carbamate (Boc) protecting group in this compound offers significant advantages. It provides stability during reactions while allowing for selective deprotection under mild conditions, a feature highly valued in peptide synthesis and heterocyclic chemistry. The presence of fluorine atoms further enhances the compound's reactivity and bioavailability, addressing the pharmaceutical industry's push for fluorinated drugs with improved metabolic profiles.

The compound's relevance extends to computational chemistry and molecular modeling, where its structural parameters are used to predict interactions with biological targets. This is particularly important given the rise of AI-driven drug design and virtual screening, which rely on accurate molecular descriptors. Searches for piperidine derivatives and fluorinated compounds have spiked in scientific literature, reflecting the broader shift toward structure-activity relationship (SAR) studies.

Quality control and analytical characterization of CAS No. 2137739-07-0 are paramount for ensuring reproducibility in research. Techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely employed to verify purity and structural integrity. These methods align with the increasing emphasis on Good Laboratory Practices (GLP) and regulatory compliance in chemical synthesis.

In summary, Tert-butyl 4-amino-2-(2,6-difluorophenyl)piperidine-1-carboxylate represents a critical tool in modern chemical research. Its multifaceted applications—from drug discovery to material science—underscore its importance in addressing contemporary challenges in healthcare and biotechnology. As the scientific community continues to explore its potential, this compound is poised to remain at the forefront of innovation in organic synthesis and pharmaceutical development.

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